
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- is a complex organic compound with the molecular formula C29H20O4 This compound is characterized by its unique structure, which includes a dioxin ring substituted with benzoyl, chlorophenyl, and phenyl groups
Métodos De Preparación
The synthesis of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dioxin ring, followed by the introduction of the benzoyl, chlorophenyl, and phenyl substituents. Common reagents used in these reactions include benzoyl chloride, chlorobenzene, and phenyl magnesium bromide. The reaction conditions usually involve the use of catalysts and solvents such as dichloromethane and tetrahydrofuran, with temperature control being crucial to ensure the desired product is obtained.
Análisis De Reacciones Químicas
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- can be compared with other similar compounds, such as:
4H-1,3-Dioxin-4-one, 5-benzoyl-2,2,6-triphenyl-: This compound has a similar dioxin ring structure but with different substituents, leading to different chemical properties and reactivity.
4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-methylphenyl)-6-phenyl-: The presence of a methyl group instead of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
The uniqueness of 4H-1,3-Dioxin-4-one, 5-benzoyl-2-(4-chlorophenyl)-6-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
64389-39-5 |
|---|---|
Fórmula molecular |
C23H15ClO4 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
5-benzoyl-2-(4-chlorophenyl)-6-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C23H15ClO4/c24-18-13-11-17(12-14-18)23-27-21(16-9-5-2-6-10-16)19(22(26)28-23)20(25)15-7-3-1-4-8-15/h1-14,23H |
Clave InChI |
USKJNABXEIYYSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)OC(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
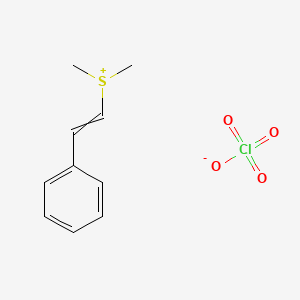
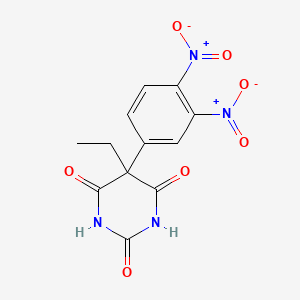
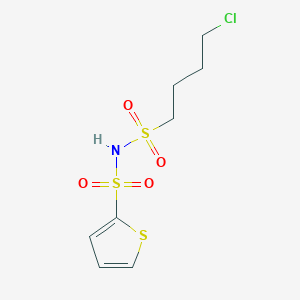
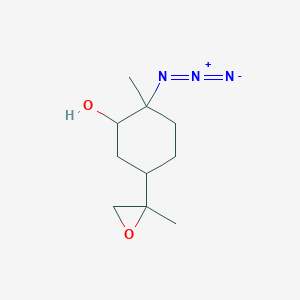
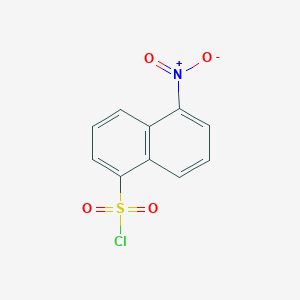

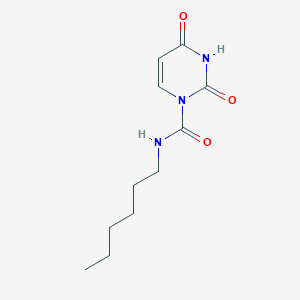
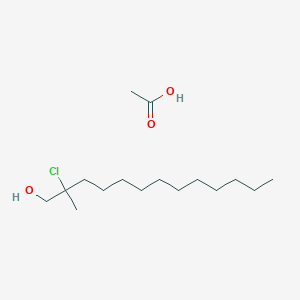
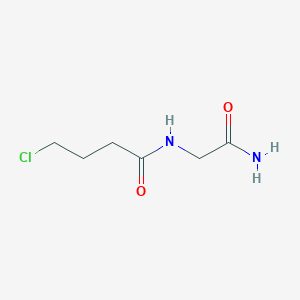
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)

![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)

